molecular formula C9H8Cl3NO B3007228 2-chloro-N-(2,5-dichlorophenyl)propanamide CAS No. 554439-48-4

2-chloro-N-(2,5-dichlorophenyl)propanamide

Cat. No.: B3007228
CAS No.: 554439-48-4
M. Wt: 252.52
InChI Key: COULVMXYHFANBM-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-dichlorophenyl)propanamide is an organic compound with the molecular formula C9H8Cl3NO. It is a chlorinated amide derivative, characterized by the presence of three chlorine atoms and an amide functional group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-dichlorophenyl)propanamide typically involves the reaction of 2,5-dichloroaniline with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 2,5-dichloroaniline and 2-chloropropionyl chloride

    Catalysts: Base such as triethylamine

    Solvents: Industrial-grade dichloromethane or other suitable solvents

    Reaction Vessels: Large-scale reactors with temperature and pressure control

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,5-dichloroaniline and 2-chloropropionic acid.

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

Scientific Research Applications

2-chloro-N-(2,5-dichlorophenyl)propanamide is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site or allosteric sites of enzymes.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

Comparison with Similar Compounds

2-chloro-N-(2,5-dichlorophenyl)propanamide can be compared with other similar compounds, such as:

    2-chloro-N-(2,4-dichlorophenyl)propanamide: Similar structure but with different chlorine atom positions.

    2-chloro-N-(3,5-dichlorophenyl)propanamide: Another positional isomer with chlorine atoms at different positions.

Uniqueness

The uniqueness of this compound lies in its specific chlorine atom positions, which influence its chemical reactivity and biological activity. This positional arrangement can result in distinct interactions with molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

2-chloro-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COULVMXYHFANBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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